molecular formula C11H21NO10S3 B1234451 omega-[(Methylsulfinyl)alkyl]glucosinolic acid

omega-[(Methylsulfinyl)alkyl]glucosinolic acid

Cat. No. B1234451
M. Wt: 423.5 g/mol
InChI Key: PHYYADMVYQURSX-XEAHXTBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omega-[(methylsulfinyl)alkyl]glucosinolic acid is an alkylglucosinolic acid in which the alkyl substituent can be any omega-(methylsulfanyl)alkyl group. It is an alkylglucosinolic acid and a sulfoxide. It is a conjugate acid of an omega-[(methylsulfinyl)alkyl]glucosinolate.

Scientific Research Applications

Purification and Isolation

Omega-[(methylsulfinyl)alkyl] glucosinolic acid and its related compounds, such as 1-isothiocyanato-3-(methylsulfinyl)propane and 4-(methylsulfinyl)butanenitrile, can be isolated from various plants like broccoli and Lesquerella fendieri. Methods involving solvent extraction and chromatography are used for purification, essential for studying their biological effects (Kore, Spencer, & Wallig, 1993).

Biosynthesis and Enzymatic Reactions

Studies have shown the enzymatic processes involved in the biosynthesis of these compounds. For instance, the 2-oxo acid derived from methionine condenses with acetyl-CoA in the presence of a specific enzyme, leading to the formation of aliphatic glucosinolates (Falk et al., 2004). Additionally, flavin-containing monooxygenases have been identified as key enzymes in converting methylthioalkyl glucosinolates to methylsulfinylalkyl glucosinolates (Kong et al., 2016).

Genetic and Evolutionary Studies

Research in Arabidopsis thaliana has revealed the genetic basis for the biosynthesis of these glucosinolates. Gene duplications and variations, such as in the AOP2 and AOP3 genes, lead to different glucosinolate profiles, impacting plant defense and interactions (Kliebenstein et al., 2001).

Biological Activities and Applications

These compounds show a range of biological activities. For example, sulforaphane, a derivative, exhibits antioxidant, antimicrobial, anticancer, and neuroprotective properties, highlighting its potential in disease prevention and treatment (Kim & Park, 2016).

properties

Molecular Formula

C11H21NO10S3

Molecular Weight

423.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-4-methylsulfinyl-N-sulfooxybutanimidothioate

InChI

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7-/t6-,8-,9+,10-,11+,24?/m1/s1

InChI Key

PHYYADMVYQURSX-XEAHXTBRSA-N

Isomeric SMILES

CS(=O)CCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

synonyms

glucoiberin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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omega-[(Methylsulfinyl)alkyl]glucosinolic acid
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